Product packaging for Daphnane(Cat. No.:)

Daphnane

Cat. No.: B1241135
M. Wt: 315.5 g/mol
InChI Key: CGPFADLKIPZYRE-OWLUANBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daphnane diterpenoids are a class of natural products characterized by a unique 5/7/6-tricyclic ring system, often featuring a characteristic orthoester motif . These compounds are primarily isolated from plants in the Thymelaeaceae and Euphorbiaceae families . They are of significant interest in biomedical research due to their potent biological activities. A primary research focus for this compound diterpenoids is their impressive anti-tumor potential. Studies have shown they can inhibit the growth of various cancer cells, including leukemia, gastric cancer, and non-small cell lung cancer, by modulating cell-signaling pathways and inhibiting protein and DNA synthesis . Some compounds, such as gnidimacrin, are known to bind to and activate protein kinase C (PKC), inducing cell cycle arrest . Furthermore, certain this compound diterpenoids suppress the activation of key signaling molecules like Akt and STAT3 in human lung cancer cells, and exhibit activity against drug-resistant cancer cell lines . Another prominent area of investigation is their potent anti-HIV activity. Specific this compound diterpenoids function as effective HIV-1 entry inhibitors, significantly blocking viral replication at nanomolar to picomolar concentrations (EC50 values of 0.59–8.22 ng/mL) . Crucially, research indicates that these compounds remain effective against T20-resistant HIV-1 strains, positioning them as promising lead candidates for developing new anti-HIV therapies, particularly for managing drug-resistant infections . Beyond oncology and virology, these compounds also exhibit neurotrophic, pesticidal, and anti-inflammatory activities, making them valuable tools for probing diverse biological pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H37N B1241135 Daphnane

Properties

Molecular Formula

C22H37N

Molecular Weight

315.5 g/mol

IUPAC Name

(1S,2S,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-2-propyl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecane

InChI

InChI=1S/C22H37N/c1-5-10-22-18-7-6-11-21(18)13-8-16-14-23(21)19(22)17(15(2)3)9-12-20(16,22)4/h15-19H,5-14H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1

InChI Key

CGPFADLKIPZYRE-OWLUANBVSA-N

SMILES

CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C

Isomeric SMILES

CCC[C@]12[C@@H]3CCC[C@@]34CC[C@H]5[C@@]1(CC[C@@H]([C@@H]2N4C5)C(C)C)C

Canonical SMILES

CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C

Synonyms

1alpha-alkyldaphnane
5-phenyl-2,4-pentadionate daphnetoxin
daphnane
mezerein
tigliane-daphnane

Origin of Product

United States

Isolation and Structural Elucidation Methodologies

Strategies for Natural Product Isolation from Plant Sources

Daphnane diterpenoids have been isolated from various plant species, including Daphne genkwa, Daphne pseudomezereum, Wikstroemia indica, and Daphne pedunculata mdpi.comacs.orgnih.govduke.edutoho-u.ac.jpeurekalert.orgnih.govnih.govresearchgate.netscientificinquirer.comnih.govresearchgate.netresearchgate.netepa.govacs.org. These plants, predominantly from the Thymelaeaceae family, serve as significant sources for these complex natural products mdpi.commdpi.com.

Conventional Solvent Extraction Approaches

The initial step in isolating this compound diterpenoids typically involves the extraction of plant material using various solvents. For instance, methanol (B129727) extracts of the flower buds of Daphne genkwa have been used to obtain this compound-type diterpenes nih.govtandfonline.com. Similarly, a 95% ethanolic extract of Daphne genkwa flower buds was subjected to successive solvent partitioning using petroleum ether, dichloromethane (B109758), n-butanol, and water-soluble fractions epa.gov. A dichloromethane extract of Synaptolepis kirkii also led to the isolation of this compound-type diterpene orthoesters uonbi.ac.ke. Petroleum ether extract of Stellera chamaejasme roots has also been used in bioassay-guided fractionation for isolating this compound diterpenoids unc.edu.

Chromatographic Separation Techniques

Following extraction, various chromatographic techniques are employed to separate and purify this compound diterpenoids based on their differing polarities and affinities.

HPLC: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of this compound diterpenoids waters.comagcchem.com. Reversed-phase HPLC, often utilizing C18 (ODS) columns, is particularly common, employing mobile phases typically consisting of aqueous blends with miscible polar organic solvents like acetonitrile (B52724) or methanol waters.com.

ODS Column Chromatography: Octadecylsilyl (ODS) modified silica (B1680970) gel is frequently used as a stationary phase in reversed-phase chromatography waters.comfujifilm.com. ODS column chromatography has been utilized in the isolation of this compound diterpenoids from sources like Wikstroemia indica. In one study, a crude diterpenoid fraction was subjected to ODS column chromatography eluted with a stepwise gradient of MeOH–H₂O mdpi.com.

Silica Gel Column Chromatography: Silica gel is a polar adsorbent commonly used in normal-phase chromatography agcchem.comfujifilm.com. It is effective for separating compounds based on polarity. Silica gel column chromatography has been applied in the purification of this compound diterpenoids after initial fractionation steps mdpi.comscispace.com. For example, fractions from ODS column chromatography that contained this compound diterpenoids were further subjected to silica gel column chromatography eluted with a gradient of n-hexane–EtOAc–MeOH–HCOOH mdpi.com.

Bioactivity-Guided Fractionation Methodologies

Bioactivity-guided fractionation is a strategy where fractions obtained during the separation process are tested for a specific biological activity. This guides the subsequent isolation steps, focusing on the fractions that exhibit the desired activity. This approach has been successfully applied in the discovery of bioactive this compound diterpenoids epa.govuonbi.ac.keunc.eduthieme-connect.comacs.org. For instance, bioassay-guided fractionation of a petroleum ether extract of Stellera chamaejasme roots led to the isolation of this compound diterpenoids with anti-HIV activity unc.edu. Similarly, this methodology was used to isolate anticancer constituents from Daphne genkwa epa.gov. The process typically involves extraction, chromatographic fractionation, bioassay screening of fractions, isolation of active compounds, and their identification and bioactivity evaluation acs.org.

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization

Once isolated, the structures of this compound diterpenoids are elucidated using advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a crucial tool for determining the detailed structures of this compound diterpenoids. Both 1D (¹H and ¹³C NMR) and 2D NMR techniques (such as COSY, HMBC, and NOESY) are extensively used to assign proton and carbon signals and establish connectivity and relative configurations mdpi.commdpi.comnih.govmetabolomicsworkbench.orgnih.govnih.govresearchgate.net. For example, the structures of new this compound diterpenes from Daphne genkwa were determined based on analysis of their 1D and 2D NMR data nih.govtandfonline.com. Characteristic NMR signals for the this compound skeleton, including those for the isopropenyl moiety, α,β-unsaturated carbonyl group, epoxy group, and orthoester group, are observed and analyzed nih.gov. NMR calculations, alongside experimental data, can also be employed to support structural assignments and determine absolute configurations nih.govmdpi.com.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Elucidation and Profiling

Mass spectrometry (MS) provides information about the molecular weight and formula of isolated compounds, while tandem mass spectrometry (MS/MS) offers valuable fragmentation data that aids in structural elucidation and the identification of specific functional groups and substructures mdpi.commdpi.comnih.govresearchgate.netnih.govresearchgate.netacs.orgresearchgate.netnih.gov. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used to determine the molecular formula mdpi.com. LC-MS/MS has proven to be a powerful tool for the rapid identification and structural elucidation of this compound diterpenoids, even for minor compounds that are difficult to isolate in large quantities mdpi.comnih.govresearchgate.net. Analysis of MS/MS fragmentation pathways helps in understanding the structure and substitution patterns of these complex molecules mdpi.comacs.orgresearchgate.netnih.gov.

Chiroptical Methods: Electronic Circular Dichroism (ECD) and Optical Rotation for Absolute Configuration

Chiroptical methods, particularly Electronic Circular Dichroism (ECD) spectroscopy and Optical Rotation (OR), are indispensable tools for assigning the absolute configuration of chiral molecules like this compound diterpenoids. While the basic this compound skeleton itself may lack a strong chromophore, the presence of various substituents, such as ester groups, hydroxyls, and conjugated systems often found in natural daphnanes, provides the necessary electronic transitions for ECD analysis.

The application of ECD typically involves comparing experimental ECD spectra with computationally calculated spectra for possible enantiomers researchgate.netnih.govresearchgate.netacs.orgmdpi.com. Density Functional Theory (DFT) calculations are commonly employed to predict the ECD curves for different stereoisomers nih.govresearchgate.net. A strong correlation between the experimental and calculated ECD spectra allows for the confident assignment of the absolute configuration researchgate.netnih.govresearchgate.netacs.orgmdpi.com. For instance, the absolute configurations of new this compound-type diterpenes from Stelleropsis tianschanica were determined by comparing calculated and experimental ECD data researchgate.netnih.gov. Similarly, computational ECD analyses have been used to elucidate the absolute configurations of daphgenkins isolated from Daphne genkwa mdpi.com.

Optical Rotation, the measurement of a compound's ability to rotate plane-polarized light, is another chiroptical property sensitive to absolute configuration. While less informative than ECD spectroscopy for complex molecules, calculated OR values can also be compared to experimental data to support stereochemical assignments, often in conjunction with ECD researchgate.net. Computational methods allow for the prediction of OR values for different enantiomers, aiding in the determination of absolute configuration researchgate.net.

X-ray Crystallography for Definitive Structural Determination

X-ray crystallography stands as a powerful and definitive technique for determining the three-dimensional molecular structure of crystalline compounds, including the precise positions of atoms and their absolute configuration nih.govwikipedia.orgazolifesciences.comamazon.com. For this compound diterpenoids, obtaining suitable single crystals is a prerequisite for this method nih.gov.

X-ray crystallography has been successfully applied to determine the structures of several this compound-type diterpenoids and related compounds, providing crucial insights into their complex architectures researchgate.netacs.orgmdpi.comnih.govup.ac.za. For example, the structures of some macrocyclic this compound diterpenoids have been elucidated using X-ray crystallography researchgate.net. Polyhydroxy daphnanes with specific epoxy structures and macrocyclic this compound orthoesters with bicyclo[2.2.1]heptane A-ring structures have also had their absolute configurations and conformations studied via X-ray crystallography nih.gov. However, it is noted that this compound diterpenoids generally exhibit poor crystallinity, which can limit the widespread application of this technique compared to NMR spectroscopy nih.gov. Despite this challenge, when suitable crystals are obtained, X-ray crystallography provides invaluable and conclusive structural data.

Molecular Networking Approaches in Untargeted Metabolomics

Molecular networking has emerged as a valuable strategy in untargeted metabolomics for the rapid identification and dereplication of natural products within complex biological extracts frontiersin.orgacs.orgspringernature.combiorxiv.orgacs.org. This approach leverages liquid chromatography-tandem mass spectrometry (LC-MS/MS) data to visualize the chemical diversity of a sample and group structurally similar compounds based on the similarity of their fragmentation patterns (MS/MS spectra) frontiersin.orgacs.orgspringernature.combiorxiv.orgacs.org.

In molecular networking, each acquired MS/MS spectrum is represented as a node in a network, and nodes with similar spectra are connected by edges frontiersin.orgspringernature.com. This creates clusters of chemically related compounds, allowing researchers to quickly identify known compounds by matching spectra to spectral libraries and to flag potentially novel analogues within the same cluster acs.orgbiorxiv.orgacs.org. Platforms like the Global Natural Product Social Molecular Networking (GNPS) are widely used for this purpose, providing tools for data processing, network visualization, and spectral library matching springernature.combiorxiv.orgacs.org.

While specific examples detailing the discovery of new this compound structures solely through molecular networking are still developing, the method is highly applicable for the dereplication of known daphnanes in extracts, thereby streamlining the isolation process by quickly identifying previously reported compounds acs.orgbiorxiv.org. Furthermore, by clustering unknown spectra with those of known daphnanes, molecular networking can guide the targeted isolation and structural elucidation efforts towards novel this compound analogues based on predicted structural similarity acs.orgbiorxiv.org. This approach significantly enhances the efficiency of natural product discovery from complex sources.

Biosynthetic Pathways of Daphnane Diterpenoids

General Diterpene Biosynthesis from Geranylgeranyl Diphosphate (B83284) (GGPP)

Diterpenes, including daphnanes, are synthesized from the C20 precursor geranylgeranyl diphosphate (GGPP). researchgate.netnih.govcore.ac.ukechelon-inc.com GGPP is an intermediate in the isoprenoid biosynthesis pathway, formed by the sequential addition of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP), followed by additions of IPP to generate geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and finally GGPP (C20). echelon-inc.comnih.govfrontiersin.org This process is catalyzed by prenyltransferases, specifically geranylgeranyl diphosphate synthase (GGPPS) for the formation of GGPP. echelon-inc.comfrontiersin.org In plants, GGPP is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. jmb.or.kr Diterpene synthases then catalyze the cyclization of GGPP to form the basic diterpene skeletons. jmb.or.krnih.gov

Proposed Enzymatic Cascades Leading to Daphnane Core

The formation of the this compound core from GGPP is thought to involve a series of enzymatic cascade reactions. researchgate.netnih.govcore.ac.uk While the precise enzymes and steps are not yet fully understood, it is proposed that diterpene synthases initiate the cyclization of GGPP. jmb.or.krnih.gov Casbene (B1241624) synthase, a type I diterpene synthase, is believed to play a central role by catalyzing the formation of casbene from GGPP. researchgate.netnih.govcore.ac.ukresearchgate.net Casbene is a macrocyclic diterpene that serves as a key intermediate in the biosynthesis of several diterpene classes, including lathyrane, tigliane (B1223011), ingenane, and this compound diterpenoids. core.ac.ukresearchgate.net Following the formation of casbene, further enzymatic reactions, likely involving cyclases and oxygenases, lead to the complex polycyclic structures characteristic of these diterpenoids. nih.govresearchgate.netpnas.org Cytochrome P450 monooxygenases (P450s) are known to be involved in the cyclization and further modification of terpene skeletons, increasing their polarity and introducing functional groups. nih.govresearchgate.netpnas.org

Key Cyclization and Rearrangement Steps in Biosynthetic Progression (e.g., Casbene to Lathyrane to Tigliane to this compound)

A proposed biosynthetic pathway for this compound diterpenoids involves a cascade of cyclization and rearrangement steps starting from casbene. researchgate.netnih.govcore.ac.uk It is thought that casbene undergoes ring-closing reactions to form the lathyrane skeleton. researchgate.netnih.govcore.ac.uk Lathyranes are then considered precursors to tigliane. researchgate.netnih.govcore.ac.ukuni-konstanz.de The conversion of lathyrane to tigliane is proposed to involve cyclization between C-8 and C-14 (lathyrane numbering). core.ac.uk Subsequently, the tigliane skeleton is thought to undergo a rearrangement, specifically the opening of its cyclopropane (B1198618) ring, to form the this compound skeleton, which is characterized by an isopropenyl group. researchgate.netnih.govcore.ac.uk This proposed progression is supported by the co-occurrence of these diterpenoid types in the Euphorbiaceae and Thymelaeaceae families. nih.govrsc.org While this sequence (Casbene → Lathyrane → Tigliane → this compound) is a prevailing hypothesis, the exact enzymatic transformations and intermediates involved in each step require further elucidation. researchgate.netnih.govcore.ac.uk

A simplified representation of the proposed biosynthetic progression is shown below:

Precursor/IntermediateProposed Transformation StepResulting Skeleton
GGPPCyclization (Casbene Synthase)Casbene
CasbeneRing-closing reactionsLathyrane
LathyraneCyclization (C8-C14)Tigliane
TiglianeCyclopropane ring openingThis compound

Post-Cyclization Modifications and Structural Diversification (e.g., oxygenation, esterification)

Following the formation of the core this compound skeleton, extensive post-cyclization modifications contribute significantly to the structural diversity observed in natural this compound diterpenoids. researchgate.netnih.gov These modifications primarily involve oxygenation and esterification reactions. researchgate.netnih.gov

Oxygenation, often catalyzed by cytochrome P450 monooxygenases, introduces hydroxyl groups and epoxide functionalities at various positions on the this compound core, such as C-3, C-4, C-5, C-9, C-13, C-14, and C-20. mdpi.comnih.govpnas.orgresearchgate.net These oxygenation steps can also precede or be coupled with cyclization events. researchgate.netpnas.org For instance, casbene 9-oxidation is suggested as an early bifurcation step in the biosynthesis of macrocyclic diterpenoids, including daphnanes. pnas.org

Esterification involves the attachment of various acyl groups, such as short-chain fatty acids or more complex moieties, to the hydroxyl groups on the this compound skeleton. researchgate.netnih.gov A characteristic feature of many this compound diterpenoids is the presence of an orthoester motif, typically formed at C-9, C-13, and C-14. nih.govmdpi.comresearchgate.net These esterification and orthoester formation reactions further enhance the structural complexity and biological activity of this compound diterpenoids. nih.govmdpi.comresearchgate.net The combination of these enzymatic modifications results in a wide array of this compound diterpenoid structures found in nature. researchgate.netnih.gov

Chemical Synthesis and Derivatization Strategies

Challenges in Total Synthesis of Complex Daphnane Scaffolds

The total synthesis of this compound scaffolds is considered a formidable task in organic chemistry. sioc-journal.cnacs.org The primary challenges stem from the construction of the trans-fused 5/7/6-membered tricyclic ring system (ABC-ring) and the precise installation of multiple oxygen functionalities and stereocenters located at various positions, including C3, C4, C5, C9, C13, C14, and C20. sioc-journal.cn Some daphnanes also feature a characteristic orthoester motif, typically found at C9, C13, and C14, adding another layer of complexity to their synthesis. sioc-journal.cnjst.go.jp The dense arrangement of functional groups and stereocenters within the rigid framework requires highly selective and efficient reactions to control regiochemistry and stereochemistry at each step. acs.org Despite extensive synthetic efforts, achieving concise and highly efficient routes to these complex diterpenes remains an active area of research. nih.gov

Total Synthetic Routes to this compound Core Structures and Representative Analogs

Numerous synthetic endeavors have focused on constructing the core structures of this compound diterpenoids and representative analogs using various methodologies. sioc-journal.cn While successful total syntheses of certain daphnanes like resiniferatoxin (B1680534) have been reported, the development of general synthetic routes to the entire class is still ongoing due to their topological and stereochemical complexity. escholarship.org

Unified Strategies for Tricyclic ABC-Ring Systems Assembly

Unified strategies have been developed to efficiently assemble the common 5/7/6-trans-fused ABC-ring system found in this compound, tigliane (B1223011), and rhamnofolane diterpenoids. acs.org One such strategy involves simplifying the complex natural products into a common ABC-ring intermediate. This intermediate, possessing multiple stereocenters, can be assembled from simpler achiral fragments through a sequence of powerful transformations. acs.org For instance, a unified route to members of these families, including prostratin (B1679730) and resiniferatoxin, utilized an asymmetric Diels-Alder reaction to form the C-ring, a π-allyl Stille coupling for the B-ring's trisubstituted olefin, and a Eu(fod)3-promoted 7-endo cyclization involving a bridgehead radical to complete the B-ring. acs.org

Radical-Mediated Annulation Approaches in Core Construction

Radical-mediated annulation reactions have proven to be a versatile strategy for constructing the carbocyclic ring systems found in complex molecules like daphnanes. nih.gov These approaches can effectively form hindered carbon-carbon bonds within carbocycles without negatively impacting pre-existing functional groups, offering a strategic advantage in the synthesis of densely oxygenated natural products. acs.org A radical-based strategy for assembling the 5/7/6-tricyclic framework of resiniferatoxin, for example, involved a three-component coupling reaction between the A-ring, C-ring, and a side chain, followed by a 7-endo B-ring cyclization. acs.org This approach utilized an α-alkoxy bridgehead radical generated from a caged C-ring structure to facilitate the coupling and subsequent cyclization. acs.org

Asymmetric Synthetic Methodologies for Stereocontrol

Achieving precise stereocontrol is paramount in this compound synthesis due to the presence of numerous contiguous stereocenters. acs.org Asymmetric synthetic methodologies are employed to preferentially produce desired enantiomers. chiralpedia.com These methods often involve the use of chiral sources, such as chiral auxiliaries or chiral catalysts, to influence the stereochemical outcome of key reactions. chiralpedia.comacademie-sciences.fr Examples of asymmetric transformations include Diels-Alder cycloadditions and other reactions that create new chiral centers. academie-sciences.friupac.org The development of asymmetric electrochemical synthesis is also an emerging area for achieving stereocontrol. beilstein-journals.org

Semi-Synthesis and Late-Stage Functionalization for Analog Generation

Given the complexity and often limited natural supply of daphnanes, semi-synthesis and late-stage functionalization (LSF) have become crucial strategies for generating analogs. researchgate.netnih.gov LSF involves performing chemoselective transformations on a complex molecule late in the synthetic route to introduce new functional groups or modify existing ones without requiring a dedicated functional group solely for this transformation. wikipedia.orgresearchgate.net This approach significantly reduces the synthetic effort needed to access diverse analogs. wikipedia.org A "gateway synthesis" strategy has been developed to provide general access to both natural and non-natural daphnanes, utilizing a late-stage diversification intermediate to introduce variations in the B-ring and explore structure-activity relationships. nih.govcapes.gov.br This allows for the generation of a family of this compound diterpene orthoester analogs through functionalization at positions like C3 and C12. stanford.edu

Development of Non-Natural this compound Congeners for Research

The development of non-natural this compound congeners is a significant aspect of research aimed at exploring their biological potential and structure-activity relationships. nih.govstanford.edu The limited availability and high cost of natural daphnanes often necessitate the synthesis of these non-natural analogs. nih.gov Gateway synthetic strategies and late-stage functionalization are key to accessing a diverse range of these congeners. nih.govcapes.gov.brstanford.edu These synthetic efforts contribute not only to generating novel molecules for biological study but also provide valuable insights into the reactivity of the this compound framework and inspire new methodological developments in complex molecule synthesis. nih.gov

Structure Activity Relationship Sar Investigations

Influence of Core Skeleton Modifications on Biological Activity

The foundational 5/7/6-tricyclic ring system of daphnane is a primary determinant of its biological profile. Modifications to this core skeleton have led to the classification of daphnanes into several types, including 6-epoxy this compound diterpenoids, resiniferonoids, genkwanines, 1-alkyldaphnanes, and rediocides, each exhibiting distinct activity profiles based on their structural features. mdpi.com

The bioactivity of this compound-type diterpenoids is clearly related to these structural classifications. mdpi.com For instance, the macrocyclic this compound orthoester (MDO) type, also known as 1α-alkyldaphnanes, possesses a unique macrocyclic ring formed by the connection of an aliphatic chain from the orthoester moiety to the C-1 position of the A-ring. nih.gov This macrocyclic structure is considered an essential motif for enhancing anti-HIV activity. researchgate.net SAR studies on anti-HIV activity have revealed that a five-membered A-ring is beneficial, whereas compounds with a bicyclo A-ring structure show decreased activity. researchgate.net

Furthermore, the general substitution pattern of the rings plays a critical role. Resiniferonoids typically feature an α,β-unsaturated ketone in ring A, while genkwanines have a saturated ketone structure in the same ring. mdpi.com Rediocides are distinguished by a 12-carbon macrolide structure between C-3 and C-16 and a unique C-9, C-12, and C-14 orthoester arrangement. mdpi.com These fundamental skeletal differences profoundly influence the molecule's interaction with biological targets.

Role of Orthoester Moieties and Esterification Patterns (e.g., C-9, C-13, C-14 orthoester)

One of the most critical structural features for the biological activity of many this compound diterpenoids is the presence of an orthoester moiety. mdpi.com This functional group often acts as an essential pharmacophore or as a stereochemical constraint to maintain the molecule in a bioactive conformation. mdpi.com

The position of the orthoester is paramount. The orthoester groups at C-9, C-13, and C-14 are considered essential for cytotoxic activity. mdpi.com Daphnanes possessing this specific 9,13,14-orthoester arrangement generally exhibit stronger activity compared to those with orthoesters in other positions, such as at C-9, C-12, and C-14. mdpi.com The complete absence of the orthoester group is detrimental to cytotoxic activity. mdpi.com Similarly, the orthoester moiety is a crucial motif for potent anti-HIV activity. researchgate.net Studies on this compound-type diterpenes from Stelleropsis tianschanica have shown that compounds with an orthoester group exhibit significant inhibitory activity against HGC-27 gastric cancer cells, underscoring the importance of this functional group. mdpi.com

The table below summarizes the general impact of the orthoester moiety on the biological activity of this compound diterpenoids.

Structural FeatureGeneral Impact on Biological ActivityReference
Presence of 9,13,14-Orthoester Essential for potent cytotoxic and anti-HIV activity. mdpi.comresearchgate.net
Presence of 9,12,14-Orthoester Generally weaker cytotoxic activity compared to 9,13,14-orthoesters. mdpi.com
Absence of Orthoester Leads to a significant decrease or loss of cytotoxic activity. mdpi.com
Esterification at C-20 A 20-palmitate ester can enhance anticancer activity compared to the free hydroxyl. mdpi.com

Impact of Hydroxylations, Epoxidations, and Alkyl Substituents (e.g., C-19 stereochemistry, C-20 benzoate, epoxide moiety, C-2 hydroxy)

Beyond the core skeleton and orthoester groups, other substituents significantly modulate the biological activity of this compound diterpenoids.

Hydroxyl and Carbonyl Groups: For 6-epoxy this compound types, a free hydroxyl group at C-20 and a carbonyl group at C-3 are important for their activities. mdpi.com In macrocyclic this compound orthoesters, hydroxyl groups at C-5 and C-20, along with a benzoyl group at C-3, are considered important for anti-HIV activity. researchgate.net Conversely, the introduction of a hydroxyl group at C-2, a rare modification, was found in stellejasmin B, but its specific contribution to activity is still under investigation. acs.orgnih.gov

Epoxide Moiety: The 6α,7α-epoxy group is a characteristic feature in many this compound diterpenoids and is reported to enhance anticancer activity. mdpi.com For example, compounds like yuanhuacine, which possess this epoxide, showed stronger cytotoxicity against the A549 cell line than related compounds with a 6α,7α-dihydroxyl group. mdpi.com The opening of this epoxide ring appears to have a negative effect on antineoplastic activity. mdpi.com In one study, a compound with a β-oriented 6,7-epoxide group showed strong cytotoxic activity, suggesting this feature may enhance its effects. mdpi.com

Acyl and Alkyl Substituents: A 20-acyloxy group can play an important role. For instance, the 20-palmitate derivative of gnidilatidin (B10784635) showed stronger inhibitory activity against P-388 leukemia cells than the parent compound with a free C-20 hydroxyl group. mdpi.com The presence of a benzoyl group at C-3 is also noted as being important for the anti-HIV activity of certain daphnanes. researchgate.net

Stereochemical Elements and Their Functional Implications

Stereochemistry is a pivotal factor in the biological activity of this compound compounds, dictating the three-dimensional shape of the molecule and its ability to interact with specific biological targets. The this compound skeleton is characterized by a trans-fused 5/7/6 tricyclic system. mdpi.com

The relative configuration of substituents is crucial. In many bioactive daphnanes, specific stereochemical arrangements are consistently observed. For example, the trans/trans fusion of the A, B, and C rings, a β-orientation for the hydrogen at C-8 and the hydroxyl group at C-5, and an α-orientation for the hydrogen at C-10 and the hydroxyl group at C-9 are common features. mdpi.com These fixed orientations create a specific molecular topology that is essential for activity. The orthoester group itself can serve as a stereochemical constraining element, locking the C-ring into a conformation favorable for binding to its target. mdpi.com Any alteration in the stereochemistry of these key substituents can lead to a significant loss of biological potency, highlighting that the precise spatial arrangement of functional groups is a key determinant of the compound's function.

Correlation Between Aliphatic Side Chain Length and Biological Effects

The aliphatic side chain attached to the orthoester moiety is another key structural variable that significantly influences biological activity, particularly anti-HIV effects. Research has demonstrated a clear correlation between the length of this chain and the potency of the compound.

A study on this compound diterpenoid orthoesters isolated from Daphne pedunculata revealed that the length of the aliphatic chain directly impacts anti-HIV-1 activity. mdpi.com A compound with an orthododecanoate (C12) side chain exhibited nearly 10-fold stronger anti-HIV-1 activity than analogues with shorter C9 to C11 aliphatic side chains. mdpi.com This suggests that the activity can vary significantly at a specific chain length, likely due to optimized interactions within the binding pocket of the biological target. mdpi.com

The table below, using data from this compound orthoesters isolated from D. pedunculata, illustrates this relationship. mdpi.com

CompoundAliphatic Side ChainAnti-HIV-1 Activity (IC₅₀)
Compound 1 C12 (dodecanoate)0.82 nM
Daphnepedunin I (2) C11 (undecanoate)7.1 nM
Compound 3 C10 (decanoate)5.0 nM
Daphnepedunin J (4) C9 (nonanoate)6.8 nM

These findings indicate that a chain length of 12 carbons provides the optimal geometry or lipophilicity for potent anti-HIV activity in this series of compounds. This highlights the importance of the side chain in mediating the biological effects of this compound orthoesters.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used in drug design to correlate the chemical structure of compounds with their biological activities. nih.gov By establishing a mathematical relationship, QSAR models can predict the activity of novel molecules, thereby streamlining the drug discovery process. These models are built by developing a regression or classification relationship between the biological/toxicological properties of a set of compounds and their molecular descriptors, which are numerical representations of their structural, physicochemical, or electronic properties. nih.gov

While extensive SAR studies have been conducted on this compound diterpenoids, the development of specific QSAR models for this class of compounds is not widely reported in the literature. However, the well-defined SAR data available for daphnanes provides a strong foundation for future QSAR modeling. A hypothetical QSAR study for this compound diterpenes could involve:

Data Set Compilation: A training set of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for cytotoxicity or EC₅₀ values for anti-HIV activity) would be compiled. acs.org

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. Based on the known SAR of daphnanes, relevant descriptors would likely include:

Topological descriptors: To quantify molecular size and branching.

Physicochemical descriptors: Such as logP (lipophilicity) to model the effect of the aliphatic side chain length, and molar refractivity to model steric properties.

Electronic descriptors: To account for the influence of electron-withdrawing or donating groups.

3D descriptors: In more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the aligned molecules to represent their 3D shape and electronic properties. nih.gov This would be particularly useful for modeling the precise stereochemical requirements of daphnanes.

Model Development and Validation: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model linking the descriptors to the biological activity. The model's predictive power would then be rigorously validated using techniques like cross-validation and an external test set of compounds.

Such a validated QSAR model could be instrumental in designing new this compound derivatives with potentially superior activity by predicting their potency prior to synthesis.

Molecular and Cellular Mechanisms of Action

Receptor and Enzyme Target Identification

Daphnane and its derivatives have been shown to directly interact with and modulate the activity of several key proteins involved in cellular signaling and regulation.

Interaction with Protein Kinase C (PKC) Isoforms

This compound diterpene orthoesters (DDOs) are recognized as potent ligands for Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in signal transduction. nih.gov Several DDOs are known to activate PKC. nih.gov For instance, yuanhuapin has been identified as a highly potent, subnanomolar ligand for PKC. nih.gov The affinity of these compounds for PKC can be remarkably high, with some synthetic this compound congeners exhibiting single-digit nanomolar affinities. nih.gov This interaction is structurally sensitive; for example, the stereochemistry of the epoxide ring on the B-ring of the this compound skeleton significantly influences PKC binding affinity. A C6,C7-α-epoxide, common in naturally occurring daphnanes, is associated with high affinity, whereas a β-epoxide can reduce affinity by nearly three orders of magnitude. nih.gov The activation of PKC by this compound diterpenoids is a key mechanism underlying many of their biological effects. oup.com The interaction is believed to occur along the southern edge of the molecule, where oxygen functionalities make contact with the enzyme. nih.gov The role of PKC in mediating the cellular effects of daphnanes is further supported by findings that co-administration of a broad-spectrum PKC inhibitor abrogates the growth-inhibitory effects of these compounds in cancer cell lines. nih.gov

CompoundTargetAffinity/Effect
YuanhuapinProtein Kinase C (PKC)Subnanomolar ligand
Synthetic this compound congenerProtein Kinase C (PKC)Single-digit nanomolar affinity
C6,C7-epi-yuanhuapin (β-epoxide)Protein Kinase C (PKC)~1000-fold lower affinity than α-epoxide

Effects on AXL Receptor Tyrosine Kinase and Topoisomerase 1

Recent studies have identified the AXL receptor tyrosine kinase as a target for some this compound diterpenes. Yuanhuadine, isolated from the flower buds of Daphne genkwa, has been shown to effectively decrease the expression of AXL in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR tyrosine kinase inhibitors. kjpp.net This effect is achieved through the degradation of the AXL protein, which in turn affects downstream signaling pathways, including phosphorylated Akt and ERK, without altering the total protein expression of these downstream effectors. kjpp.net

CompoundTargetEffect
YuanhuadineAXL Receptor Tyrosine KinaseDecreases AXL protein expression through degradation
Yuanhuacine, Yuanhuadine, YuanhuapineDNA Topoisomerase IInhibitory activity (IC50 in µM range)

Interference with HIV Co-receptors (CCR5, CXCR4) Expression

A significant area of research for this compound diterpenoids is their potent anti-HIV activity. nih.goveurekalert.orgmdpi.com The mechanism for this activity has been linked to the interference with the expression of the primary HIV co-receptors, CCR5 and CXCR4, which are essential for viral entry into host cells. researchgate.netnih.gov Daphnetoxin, a this compound derivative, has been shown to directly interfere with the expression of both CCR5 and CXCR4 at the cell surface. researchgate.net This downregulation of co-receptor expression is a key event in their mode of action against the virus. Several this compound diterpenoid orthoesters have exhibited potent anti-HIV activity with EC50 values in the nanomolar range. nih.gov This activity has been observed against multidrug-resistant HIV strains, irrespective of their cellular tropism (R5-tropic, X4-tropic, or dual-tropic). researchgate.netmdpi.com

CompoundTargetEffect
DaphnetoxinHIV Co-receptors (CCR5, CXCR4)Interferes with cell surface expression
This compound diterpenoid orthoestersHIV-1Potent anti-HIV activity (EC50 in nM range)

Intracellular Signaling Pathway Modulation

The interaction of this compound compounds with their primary targets initiates a cascade of events that modulate various intracellular signaling pathways critical for cell survival, proliferation, and other cellular functions.

Regulation of PI3K/Akt/mTOR Signaling Cascade

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. frontiersin.orgmdpi.com Several this compound-type diterpenoids isolated from the flower buds of Daphne genkwa have been found to significantly inhibit the PI3K/Akt/mTOR signaling pathway in human colon cancer cells. nih.gov For instance, the this compound diterpenoid Daphgenkin A induced G0/G1 cell cycle arrest and apoptosis in SW620 colon cancer cells, and this was accompanied by a significant inhibition of the PI3K/Akt/mTOR signaling cascade. nih.gov Furthermore, the degradation of the AXL receptor by yuanhuadine leads to the suppression of one of its key downstream signaling molecules, Akt, which is a central component of this pathway. kjpp.netnih.gov

Compound/Compound ClassPathwayEffectCell Line
Daphgenkin A and other this compound diterpenoidsPI3K/Akt/mTORSignificant inhibitionSW620 (human colon cancer)
YuanhuadineAXL downstream signaling (including Akt)SuppressionH292, H1299, PC9/GR (NSCLC)

Perturbation of STAT and Src Signaling Pathways

This compound diterpenoids have been shown to interfere with key signaling pathways that are often dysregulated in cancer cells. nih.govnih.gov Specifically, certain daphnanes suppress the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Src (a non-receptor tyrosine kinase). nih.govresearchgate.net The STAT family of proteins are transcription factors that, upon activation, move to the nucleus to regulate the expression of genes involved in critical cellular processes like proliferation and apoptosis. researchgate.net The Src family of kinases also plays a crucial role in regulating cell growth.

In studies using human lung cancer cells (A549), novel this compound diterpenoids, including yuanhualine, yuanhuahine, and yuanhuagine, effectively suppressed the activation of both STAT3 and Src. nih.govresearchgate.net This inhibition of STAT3 and Src signaling is a key part of the mechanism behind the anti-proliferative effects of these compounds. nih.govresearchgate.net For instance, yuanhualine and yuanhuagine were found to suppress Src activation by downregulating the phosphorylation of Src at tyrosine 727. nih.gov By disrupting these pathways, this compound compounds can effectively halt the uncontrolled growth of cancer cells. nih.govresearchgate.net

Influence on EGFR Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation and is frequently overactive in many types of cancer. nih.gov Research has indicated that the anti-proliferative activity of certain this compound diterpenoids is associated with the modulation and suppression of the EGFR pathway. nih.gov

One such compound, yuanhuadine, has been shown to suppress EGFR signaling pathways in A549 lung cancer cells. nih.gov Another this compound diterpenoid, yuanhuacine, exhibited significant growth inhibitory activity against human non-small cell lung cancer (NSCLC) cells by modulating signaling pathways downstream of EGFR. nih.gov Studies on H1993 NSCLC cells showed that yuanhuacine activates the AMP-activated protein kinase (AMPK) signaling pathway while suppressing the mTORC2-mediated downstream signaling pathway, which is negatively regulated by AMPK. nih.gov Furthermore, combining yuanhuacine with gefitinib, a known EGFR inhibitor, resulted in significant synergistic inhibitory effects on H1993 cell proliferation, highlighting the compound's interaction with this critical cancer-related pathway. nih.gov

Cellular Responses and Biological Processes (In vitro/Animal Model Studies)

Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M phases) and Apoptosis

A primary mechanism through which this compound diterpenoids exert their anti-cancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death). researchgate.net In vitro studies on human lung cancer cells (A549) demonstrated that this compound compounds such as yuanhualine, yuanhuahine, and yuanhuagine can induce cell cycle arrest in both the G0/G1 and G2/M phases. nih.govresearchgate.net

This cell cycle arrest is linked to the modulation of key checkpoint proteins. researchgate.net Treatment with these this compound diterpenoids leads to the up-regulation of the cyclin-dependent kinase inhibitor p21 and the tumor suppressor protein p53. researchgate.net Concurrently, they cause the down-regulation of several proteins essential for cell cycle progression, including cyclin A, cyclin B1, cyclin E, cyclin-dependent kinase 4 (CDK4), and cdc2. researchgate.net The suppression of cyclin B1 and cdc2 expression is specifically associated with the arrest of cells in the G2/M phase. nih.gov These molecular changes effectively halt the division of cancer cells and can subsequently lead to apoptosis. researchgate.net

Inhibition of Macromolecular Synthesis (Protein, DNA)

Certain this compound-type diterpenes have been found to inhibit the synthesis of essential macromolecules like protein and DNA, contributing to their anti-tumor activity. nih.govnih.gov Specifically, the diterpene esters genkwadaphnin and yuanhuacine have demonstrated significant antileukemic activity by targeting these synthesis pathways in P-388 lymphocytic leukemia cells. nih.govnih.gov

The primary metabolic impact of these compounds is on the synthesis of DNA and protein. nih.gov The inhibition of DNA synthesis occurs at a lower concentration than that required to inhibit protein synthesis. nih.gov The specific targets within the DNA synthesis pathway include DNA polymerase and the process of purine synthesis. nih.gov Within the purine synthesis pathway, the activities of several enzymes are inhibited: phosphoribosyl aminotransferase, inosinic acid dehydrogenase, and dihydrofolate reductase. nih.gov In vivo studies confirmed that administration of these this compound esters produced the same inhibitory effects on purine and DNA synthesis. nih.gov

Mechanisms of Anti-HIV Activity

This compound diterpenoids, isolated from various plants of the Thymelaeaceae family, have shown potent anti-HIV activity. nih.gov These compounds represent promising leads for the development of new anti-HIV drugs. nih.gov Research has identified several this compound diterpenoids from plants like Daphne pseudomezereum and Gnidia sericocephala that inhibit the replication of the human immunodeficiency virus.

One of the identified mechanisms of action involves interference with viral entry into host cells. Certain this compound compounds are known to down-regulate the chemokine receptor CXCR4. This receptor is used by specific strains of HIV to gain entry into cells. By reducing the presence of this receptor, the compounds effectively block a key route of infection.

Furthermore, some this compound diterpenes act as latency-reversing agents. HIV can lie dormant in a latent state within host cells, creating viral reservoirs that are difficult to eliminate with standard antiretroviral therapy. This compound compounds have been investigated for their ability to reactivate this latent virus, making it vulnerable to other therapies in a "shock and kill" strategy.

Anti-Inflammatory Modalities at the Cellular Level

This compound-type diterpenes have demonstrated significant anti-inflammatory and, more specifically, anti-neuroinflammatory properties at the cellular level. mdpi.com A key mechanism underlying this activity is the inhibition of nitric oxide (NO) production. mdpi.com While NO is an important signaling molecule, its overproduction in immune cells like microglia can contribute to inflammation and neuronal damage.

Studies on murine microglial BV-2 cells have shown that several this compound and phorbol-type diterpenes, including yuanhuacin and yuanhuadine, potently inhibit the production of NO induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response. mdpi.com For example, compounds like trigonostempene A have shown NO inhibitory activity with IC50 values comparable to positive controls, suggesting their potential as anti-neuroinflammatory agents. In addition to inhibiting NO, these diterpenes also reduce the expression and transcription of pro-inflammatory cytokines in microglial cells, further contributing to their anti-inflammatory effects. mdpi.com

Antiadipogenic Mechanisms: Lipid Biosynthesis Suppression and Metabolic Enhancement

Recent studies have highlighted the potential of this compound diterpenoids in combating adipogenesis, the process of fat cell formation. Certain this compound compounds isolated from Daphne retusa have demonstrated potent, dose-dependent antiadipogenic effects. These compounds effectively inhibit the accumulation of lipids in 3T3-L1 preadipocyte cells, with EC₅₀ values indicating significant activity at micromolar concentrations. nih.govnih.gov

The mechanism behind this antiadipogenic activity is multifaceted, involving a dual-action approach that both suppresses the creation of new lipids and enhances the metabolic breakdown of existing ones. nih.govnih.gov

Suppression of Lipid Biosynthesis:

The antiadipogenic action of these this compound diterpenoids is largely attributed to their ability to downregulate key players in the lipid biosynthesis pathway. This includes a marked reduction in the expression of critical adipogenic transcription factors and lipogenic enzymes. By suppressing these key regulators, the entire process of lipid synthesis and accumulation is effectively curtailed. nih.govnih.gov

Key Regulatory Molecules Downregulated by this compound Diterpenoids:

Molecule Type Specific Molecule Function in Adipogenesis
Transcription FactorPeroxisome proliferator-activated receptor gamma (PPARγ)Master regulator of adipocyte differentiation.
Transcription FactorCCAAT/enhancer-binding protein alpha (C/EBPα)Works in concert with PPARγ to promote adipogenesis.
Transcription FactorSterol regulatory element-binding protein 1 (SREBP-1)Controls the expression of genes required for fatty acid and cholesterol synthesis.
Lipogenic EnzymeFatty acid synthase (FASN)Catalyzes the synthesis of long-chain fatty acids.
Lipogenic EnzymeAcetyl-CoA carboxylase (ACC)Plays a crucial role in fatty acid synthesis and oxidation.
Lipogenic EnzymeStearoyl-CoA desaturase 1 (SCD1)Involved in the synthesis of monounsaturated fatty acids.

Enhancement of Lipid Metabolism:

This dual mechanism, the simultaneous inhibition of lipid synthesis and promotion of lipid metabolism, underscores the potential of this compound diterpenoids as modulators of adipocyte function.

Neurotrophic Effects and Associated Cellular Pathways

This compound diterpenoids have been identified as possessing significant neurotrophic properties, with certain compounds showing promise in the context of neurodegenerative diseases such as Parkinson's disease. nih.govthieme-connect.de The primary mechanism underlying these effects is the activation of the orphan nuclear receptor Nurr1. nih.govthieme-connect.de Nurr1 is essential for the development, maintenance, and survival of dopaminergic neurons, the progressive loss of which is a hallmark of Parkinson's disease. nih.gov

Specific this compound diterpenes, such as genkwanine N and yuanhuacin isolated from Daphne genkwa, have been shown to significantly enhance the transcriptional function of Nurr1. nih.govthieme-connect.de This activation of Nurr1 initiates several downstream cellular pathways that contribute to neuroprotection.

Key Neuroprotective Pathways Activated by this compound Diterpenoids:

Inhibition of Neuronal Cell Death: Treatment with these this compound compounds has been found to inhibit 6-hydroxydopamine (6-OHDA)-induced neuronal cell death. nih.govthieme-connect.de This is achieved, in part, by interfering with the intrinsic apoptotic pathway. Evidence for this includes the decreased release of cytochrome c from the mitochondria into the cytosol and a reduction in the levels of cleaved caspase-3, a key executioner enzyme in apoptosis. nih.gov

Suppression of Neuroinflammation: Neuroinflammation is a critical factor in the progression of neurodegenerative diseases. Nurr1 plays a role in suppressing inflammatory responses in glial cells (microglia and astrocytes). nih.gov this compound diterpenoids that activate Nurr1 can inhibit the expression of proinflammatory genes, thereby mitigating the damaging effects of sustained inflammation in the brain. nih.govnih.gov This anti-inflammatory action was observed through the inhibition of lipopolysaccharide (LPS)-induced neuroinflammation. nih.govthieme-connect.de

Regulation of Dopaminergic Genes: As a key transcription factor, Nurr1 regulates the expression of several genes crucial for the function of dopaminergic neurons. These include tyrosine hydroxylase (the rate-limiting enzyme in dopamine synthesis), the dopamine transporter, and the vesicular monoamine transporter 2, which are all vital for the synthesis and storage of dopamine. By activating Nurr1, this compound diterpenoids can support the maintenance of a healthy dopaminergic phenotype.

The ability of certain this compound diterpenoids to activate Nurr1 and its associated neuroprotective and anti-inflammatory pathways highlights their potential as therapeutic leads for neurodegenerative disorders.

Melanogenesis Inhibition

Certain this compound diterpenoids have been shown to be effective inhibitors of melanogenesis, the process of melanin production. nih.gov This has led to interest in their potential application for treating hyperpigmentation and related skin conditions. The primary mechanism of action for this inhibition is the downregulation of the microphthalmia-associated transcription factor (MITF). nih.gov MITF is considered the master regulator of melanogenesis, as it controls the expression of key enzymes in the melanin synthesis pathway. houstonmethodist.org

The this compound diterpene hirsein B, for example, exerts its anti-melanogenic effect by targeting the upstream signaling pathways that regulate MITF. nih.gov Research suggests that hirsein B inhibits the cyclic AMP (cAMP) pathway, a key signaling cascade in melanogenesis. This is achieved through the inhibition of the expression of the melanocortin 1 receptor (Mc1r) gene. By downregulating the Mc1r/cAMP pathway, the subsequent activation and expression of MITF are significantly reduced. nih.gov

The reduction in MITF levels leads to a cascade of downstream effects, primarily the decreased expression of essential melanogenic enzymes. This ultimately results in a lower production of melanin. nih.govhoustonmethodist.org

Key Molecules and Pathways in this compound-Mediated Melanogenesis Inhibition:

Compound/Target Effect Associated Pathway
Hirsein BDownregulates Mc1r gene expression.cAMP Pathway
MITFExpression is downregulated.Master regulator of melanogenic enzymes.
TyrosinaseExpression and activity are reduced.Key enzyme in melanin synthesis.
Tyrosinase-related protein 1 (TRP-1)Expression is reduced.Involved in melanin synthesis.
Dopachrome tautomerase (TRP-2)Expression is reduced.Involved in melanin synthesis.

Other this compound-type diterpene esters isolated from the flower buds of Daphne genkwa have also been evaluated for their inhibitory effects on melanogenesis in α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells, further supporting the potential of this class of compounds in regulating skin pigmentation. By targeting the master regulator MITF through the inhibition of upstream signaling pathways like cAMP, this compound diterpenoids present a significant mechanism for controlling melanin synthesis.

Advanced Methodologies in Daphnane Research

Application of Chemoinformatics and Computational Chemistry

Chemoinformatics involves the application of computer and information systems to address challenges in chemistry, including the retrieval and analysis of chemical information, searching compound databases, and mining molecular graphs. researchgate.net Computational chemistry, often integrated with chemoinformatics, utilizes computer-based methods to predict the properties and behavior of chemical compounds. sheffield.ac.uk In the context of daphnane research, these methodologies can be applied to predict the properties of this compound compounds, design novel derivatives, and analyze structure-activity relationships. researchgate.netsheffield.ac.uk

Quantum-chemoinformatics, a data-driven approach utilizing descriptors based on theoretical chemistry like quantum chemistry (QC) and ab initio molecular dynamics (MD) simulations, is also relevant for the design and discovery of new molecules and reactions. chemrxiv.org This can be particularly useful in understanding the electronic structure and reactivity of complex this compound scaffolds, potentially guiding the synthesis of novel analogues with desired properties. Computational studies, such as molecular modeling, have been employed in the research of new this compound diterpenoidal derivatives to understand their potential as anti-hepatoma agents. nih.gov

Chemoinformatics techniques, including data mining, graph theory, and evolutionary computing, are applied to drug discovery problems, often in collaboration with various scientific disciplines. sheffield.ac.uk Virtual screening methods, a core component of chemoinformatics, allow for the computer-based prediction of compound properties and can be used to screen large libraries of compounds or virtual libraries of this compound derivatives to identify potential candidates for further investigation. sheffield.ac.uk

High-Throughput Screening (HTS) in Natural Product Discovery

High-throughput screening (HTS) is a technology that enables the rapid testing of large numbers of potential drug candidates or natural product extracts for biological activity. researchgate.net In natural product discovery, HTS allows for the rapid evaluation of hundreds of plant extracts, facilitating the identification of those with promising biological activity. researchgate.net While the structural diversity and potential for rediscovery in natural product libraries can pose challenges for HTS, the technology has been integrated into the pharmaceutical industry to complement natural product chemistry. researchgate.netresearchgate.net

HTS has been utilized in the discovery of this compound diterpenes with specific biological activities. For example, a library of plant and fungal extracts was screened for antiretroviral activity, leading to the identification of a Daphne gnidium extract with strong activity. acs.orgmedchemexpress.com HTS can help to quickly narrow down potential sources and fractions containing bioactive this compound compounds, although isolating individual active compounds from complex natural extracts can still be challenging due to their low concentrations. researchgate.net

Metabolomics and Proteomics for Comprehensive Biological Profiling

Metabolomics involves the identification and quantification of the complete set of metabolites within a biological system, connecting cellular biochemical activity with phenotype. frontiersin.org Proteomics is the high-throughput study of proteins, providing insights into functional molecules and post-translational modifications. frontiersin.orgwistar.org The integration of metabolomics and proteomics allows for a more comprehensive understanding of biological processes and the impact of natural compounds like daphnanes on cellular systems. frontiersin.orgrevespcardiol.org

These approaches can be used to evaluate the metabolic profile in the presence of this compound compounds, such as the this compound orthoester simplexin. researchgate.net By analyzing changes in metabolite and protein levels, researchers can gain deeper insights into the molecular mechanisms of action of this compound diterpenoids and identify potential biomarkers. researchgate.netrevespcardiol.org High-resolution mass spectrometry is a key technology used in metabolome studies, increasing the coverage in metabolite profiling. sci-hub.se Proteomics and metabolomics can provide an unbiased assessment of pathophysiological processes, complementing other molecular biology techniques. revespcardiol.org

Integrated Analytical Platforms (e.g., LC-MS/MS guided isolation, molecular networking)

Integrated analytical platforms, particularly those combining liquid chromatography-mass spectrometry (LC-MS) techniques with computational tools like molecular networking, have significantly improved the efficiency of isolating and identifying natural products, including this compound diterpenoids. researchgate.netnih.govresearchgate.net LC-MS/MS is a powerful tool for the rapid identification of compounds in natural resources. mdpi.com

Molecular networking, often guided by LC-MS/MS data, helps to visualize the chemical diversity within complex extracts and group structurally related compounds based on their fragmentation patterns. nih.govresearchgate.netrsc.org This allows for the targeted isolation of specific classes of compounds, such as this compound diterpenoids. nih.govresearchgate.netrsc.org For instance, LC-MS/MS analysis and GNPS (Global Natural Products Social Molecular Networking) molecular networking have guided the discovery and isolation of novel this compound diterpenoids from plants like Daphne tangutica and Daphne genkwa. nih.govresearchgate.netrsc.orgnih.gov

This guided approach facilitates the rapid recognition and targeted isolation of this compound diterpenes, even those present in low abundance. mdpi.comacs.org Fragmentation pathways elucidated by techniques like UPLC-IT-MSn can be used to specifically recognize and differentiate this compound compounds. acs.org Subsequent separation techniques, such as high-speed countercurrent chromatography (HSCCC) and preparative HPLC, can then be employed for the isolation of target compounds. mdpi.comacs.org This integrated strategy streamlines the process of discovering new this compound structures and evaluating their biological activities. acs.org

Future Perspectives and Research Trajectories

Overcoming Supply Challenges for Rare Daphnane Diterpenoids through Synthetic Innovation

The scarcity of numerous this compound diterpenoids in their natural sources underscores the critical need for the development of efficient and scalable synthetic strategies to ensure a sustainable supply for research and potential clinical applications. The structural complexity, marked by high oxygenation and a polycyclic skeleton, poses substantial challenges to chemical synthesis. sioc-journal.cnbu.edu While notable progress has been achieved in the synthesis of core structures and the total synthesis of specific daphnanes such as resiniferatoxin (B1680534), the total synthesis of many other members of this class, particularly those possessing distinct functionalities like the 5β-hydroxy-6α,7α-epoxy moiety, remains an ongoing challenge. nih.govbu.eduthieme-connect.com

Future synthetic research is expected to prioritize the development of unified synthetic approaches capable of accessing a variety of this compound scaffolds from common precursor molecules, building upon recent successes in the convergent synthesis of related diterpenoid families. acs.orgnih.gov Key to improving the efficiency and practicality of this compound synthesis will be innovations in stereocontrolled reactions and the design of more concise synthetic routes. bu.edu

Elucidating Underexplored Biosynthetic Pathways for Enzymatic Synthesis

A thorough understanding of the complex biosynthetic pathways involved in the formation of this compound diterpenoids offers a promising alternative for their production, potentially enabling enzymatic synthesis and the engineering of microbial cell factories for sustainable and environmentally friendly production. jmb.or.krkoreascience.kr It is hypothesized that daphnanes, along with tigliane (B1223011) diterpenoids, originate from a common intermediate derived from geranylgeranyl diphosphate (B83284) (GGPP). However, the precise enzymatic steps and regulatory mechanisms governing the later stages of this compound biosynthesis, including the formation of the characteristic orthoester group and specific patterns of oxygenation, are not yet fully elucidated. nih.govresearchgate.net

Future research will focus on the identification and characterization of the specific enzymes responsible for catalyzing crucial biosynthetic transformations. This includes enzymes involved in the cyclization reactions that form the core ring system, as well as those responsible for the diverse oxygenation and esterification patterns observed in daphnanes. researchgate.net A comprehensive understanding of these pathways will lay the groundwork for metabolic engineering strategies aimed at producing this compound diterpenoids or their biosynthetic precursors in heterologous expression systems, thereby mitigating the limitations associated with extraction from natural plant sources. jmb.or.krkoreascience.kr

Rational Design and Synthesis of Mechanistic Probes for Target Elucidation

Despite their significant biological activities, the exact molecular targets and underlying mechanisms of action for many this compound diterpenoids are not completely understood. The development of specific mechanistic probes is therefore crucial for unraveling how these compounds exert their effects within biological systems at a molecular level.

Future research efforts will be directed towards the rational design and synthesis of this compound-based probes. These probes may incorporate chemical tags such as clickable handles, fluorescent reporters, or affinity labels, strategically introduced into the this compound structure in a manner that preserves their biological activity. Such tools will be invaluable for identifying protein binding partners, tracking the intracellular distribution of daphnanes, and dissecting the downstream signaling cascades they influence. jchr.orgnih.gov This targeted approach is expected to provide critical insights into the fundamental molecular mechanisms responsible for their observed biological activities.

Advancements in Targeted Mechanism of Action Studies beyond Efficacy

Moving beyond simply demonstrating the efficacy of this compound diterpenoids in various biological assays, future research will aim to gain a more profound understanding of their specific mechanisms of action. This involves detailed investigations into how these compounds selectively modulate particular cellular pathways and interact with defined molecular targets. For example, while some daphnanes are known to activate protein kinase C (PKC), a more detailed understanding of their selectivity for specific PKC isoforms and the subsequent biological consequences of these interactions is required. nih.gov

Advanced mechanistic studies will integrate a range of biochemical, cell biology, and omics technologies. This includes utilizing techniques such as quantitative proteomics to identify target proteins, transcriptomics to analyze changes in gene expression profiles, and advanced microscopy techniques to visualize cellular events modulated by this compound treatment. researchgate.netacs.orgnih.gov Such studies will be instrumental in distinguishing the mechanisms of action among daphnanes that possess similar structural features but exhibit potentially different biological outcomes, as observed with certain daphnanes that demonstrate anti-HIV activity without the tumor-promoting effects associated with some tigliane counterparts. nih.govacs.orgnih.gov Recent studies on this compound diterpenoids have already begun to uncover complex, dual mechanisms of action, such as the simultaneous inhibition of lipid biosynthesis and promotion of lipid metabolism by specific this compound compounds. acs.orgnih.govfigshare.com

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization

The increasing complexity of chemical space and the vast amounts of biological data generated in natural product research highlight the growing importance of integrating artificial intelligence (AI) and machine learning (ML) approaches. These computational tools have the potential to significantly accelerate the discovery of novel this compound diterpenoids, predict their biological activities, and optimize their structures for enhanced efficacy and selectivity.

Future research will leverage AI and ML across various stages of this compound research and development. This includes employing ML algorithms for the analysis of complex spectroscopic data to facilitate the identification of new daphnanes from plant extracts, predicting potential biological activities based on structural characteristics through quantitative structure-activity relationship (QSAR) modeling, and designing optimized this compound analogs with improved pharmacological properties. AI can also play a crucial role in assisting with retrosynthetic analysis to devise more efficient synthetic routes and in modeling enzyme active sites to guide efforts in enzymatic synthesis. The application of these computational tools is expected to substantially expedite the pace of discovery and development in the field of this compound research.

Q & A

Q. What peer-review criteria ensure this compound studies meet reproducibility standards?

  • Methodological Answer: Journals require:
  • Materials: CAS numbers, supplier details (e.g., Sigma-Aldrych Lot#).
  • Methods: Step-by-step protocols on protocols.io .
  • Data Transparency: Deposit NMR/HPLC files in repositories like Zenodo .

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Daphnane

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